REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][C:7]([N:10]2[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[N:11]2)=[N:8][CH:9]=1)([O-])=O>C(OCC)(=O)C.[Pd]>[F:18][C:15]([F:16])([F:17])[C:13]1[CH:12]=[N:11][N:10]([C:7]2[N:8]=[CH:9][C:4]([NH2:1])=[CH:5][N:6]=2)[CH:14]=1
|
Name
|
5-nitro-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NC(=NC1)N1N=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
91 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Crude mixture filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=NN(C1)C1=NC=C(C=N1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 170.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |